![molecular formula C5H4N4O B076490 7-Hydroxypyrazolo[4,3-d]pyrimidine CAS No. 13877-55-9](/img/structure/B76490.png)

7-Hydroxypyrazolo[4,3-d]pyrimidine

Übersicht

Beschreibung

7-Hydroxy-Pyrazolo[4,3-D]Pyrimidin ist eine heterocyclische Verbindung, die zur Familie der Pyrazolopyrimidine gehört. Diese Verbindung ist durch ein kondensiertes Ringsystem gekennzeichnet, das aus einem Pyrazolring und einem Pyrimidinring besteht. Es hat in der wissenschaftlichen Forschung aufgrund seiner potenziellen biologischen und pharmakologischen Aktivitäten große Aufmerksamkeit erlangt.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

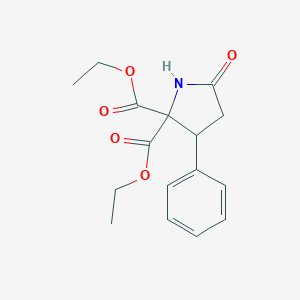

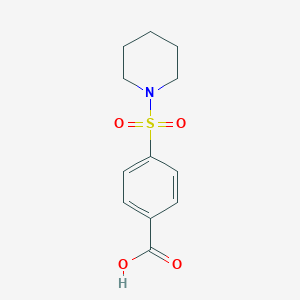

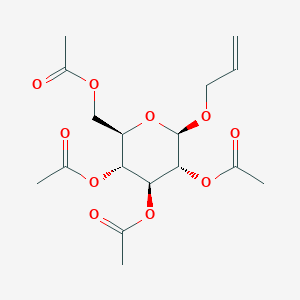

Die Synthese von 7-Hydroxy-Pyrazolo[4,3-D]Pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine übliche Methode beinhaltet die Reaktion von 5-Aminopyrazol mit Formamid unter sauren Bedingungen, um den Pyrazolopyrimidinkern zu bilden. Die Hydroxylgruppe kann durch anschließende Hydroxylierungsreaktionen eingeführt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von 7-Hydroxy-Pyrazolo[4,3-D]Pyrimidin kann ähnliche synthetische Wege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Hydroxy-Pyrazolo[4,3-D]Pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

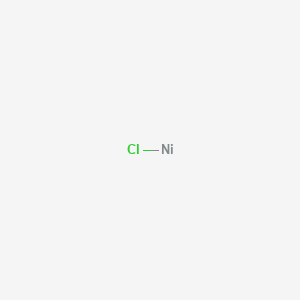

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Halogenide, Amine und Thiole werden unter basischen oder sauren Bedingungen verwendet.

Wichtige gebildete Produkte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung von substituierten Pyrazolopyrimidin-Derivaten.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-Pyrazolo[4,3-D]Pyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf sein Potenzial für Antikrebs-, entzündungshemmende und antimikrobielle Aktivitäten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen verwendet

Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxy-Pyrazolo[4,3-D]Pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wurde gezeigt, dass es Cyclin-abhängige Kinasen (CDKs) hemmt, die eine entscheidende Rolle bei der Regulation des Zellzyklus spielen. Durch die Hemmung von CDKs kann die Verbindung einen Zellzyklusarrest und Apoptose in Krebszellen induzieren. Darüber hinaus kann es verschiedene Signalwege modulieren, die an Entzündungen und mikrobiellen Infektionen beteiligt sind .

Wirkmechanismus

The mechanism of action of 7-Hydroxy-Pyrazolo[4,3-D]Pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate various signaling pathways involved in inflammation and microbial infections .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-Pyrazolo[4,3-D]Pyrimidin kann mit anderen Pyrazolopyrimidin-Derivaten verglichen werden:

Pyrazolo[3,4-D]Pyrimidin: Ähnliche Struktur, aber unterschiedliche Substitutionmuster, die zu Variationen in der biologischen Aktivität führen.

Pyrazolo[4,3-E][1,2,4]Triazolo[1,5-C]Pyrimidin: Ein weiteres Derivat mit einem Triazolring, das unterschiedliche pharmakologische Eigenschaften zeigt.

Pyrazolo[1,5-A]Pyrimidin: Ein anderes Isomer mit einzigartigen Anwendungen in Pharmazeutika und Pestiziden

Eigenschaften

IUPAC Name |

1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2H,(H,8,9)(H,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZSDNLQDTYVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160775 | |

| Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13877-55-9 | |

| Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxypyrazolo[4,3-d]pyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Ketopyrazolo(4,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[4,3-d]pyrimidin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIHYDROPYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L69P3N2EVQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)